molecular formula C24H24N2O4S B11591796 benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11591796
M. Wt: 436.5 g/mol
InChI Key: QTJXAPFLMSVBNN-UHFFFAOYSA-N
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Description

Benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines This compound is notable for its unique structure, which combines a pyrimidine ring fused with a thiazine ring, and is further substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde with a thiourea derivative to form the pyrimidine ring.

    Thiazine Ring Formation: The pyrimidine intermediate is then reacted with a suitable halogenated compound to introduce the thiazine ring.

    Functional Group Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 8-methyl-6-(4-methylsulfanylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Uniqueness

Benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

Benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has attracted attention due to its potential biological activities. This compound belongs to the pyrimido[2,1-b][1,3]thiazine class and exhibits a unique structure that may contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The structure includes a pyrimidine ring fused with a thiazine moiety and various substituents that enhance its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro tests demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells. The binding affinity to target enzymes was assessed using molecular docking studies, which showed promising results in blocking enzyme activity related to tumor growth .

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins. Animal models treated with this compound showed reduced inflammation markers and improved recovery from inflammatory conditions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity in vitro, suggesting its potential as an antimicrobial agent .

Research Findings and Case Studies

StudyFindings
In vitro Anticancer Study Demonstrated significant inhibition of cell viability in breast and colon cancer cell lines; mechanism involved enzyme inhibition.
Anti-inflammatory Model Reduced levels of inflammatory cytokines in animal models; effective COX enzyme inhibitor.
Antimicrobial Testing Effective against multiple bacterial strains; potential for development as an antibiotic agent.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under reflux conditions .

The proposed mechanism of action for its biological activities includes:

  • Enzyme Inhibition : Binding to active sites of target enzymes.
  • Modulation of Signaling Pathways : Influencing cellular pathways related to inflammation and tumor progression.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H24N2O4S/c1-3-29-19-11-9-18(10-12-19)22-21(23(28)30-15-17-7-5-4-6-8-17)16(2)25-24-26(22)20(27)13-14-31-24/h4-12,22H,3,13-15H2,1-2H3

InChI Key

QTJXAPFLMSVBNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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